(2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine
Description
(2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine is a substituted cyclopropylmethanamine derivative characterized by a cyclopropane ring fused to a methanamine group and a 2,3-dimethoxyphenyl substituent. The 2,3-dimethoxy groups on the phenyl ring contribute to steric and electronic effects, influencing reactivity and regioselectivity in synthetic pathways .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
[2-(2,3-dimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-3-4-9(12(11)15-2)10-6-8(10)7-13/h3-5,8,10H,6-7,13H2,1-2H3 |
InChI Key |
UEPSALDSZBPAMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC2CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 2,3-dimethoxybenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and high-pressure hydrogenation systems for the amination step to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropyl group provides rigidity to the molecule, which can influence its binding affinity and selectivity. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Reactivity
The position of methoxy groups on the phenyl ring significantly impacts chemical behavior. For example:
- [1-(2-Methoxyphenyl)cyclopropyl]methanamine (CAS 886365-72-6) contains a single methoxy group at the ortho position. This reduces steric hindrance compared to the 2,3-dimethoxy analog, enabling faster acylation reactions in benzodiazepine derivatives .
- (2,4-Dimethoxyphenyl)(2-methylcyclopropyl)methanamine introduces a methyl group on the cyclopropane ring and shifts the methoxy groups to the 2, and 4 positions. This modification increases lipophilicity (logP ~2.8) and alters metabolic stability .
Table 1: Substituent Effects on Key Properties
Halogenated Analogs and Pharmacological Potential
Halogen substituents introduce distinct electronic and bioactivity profiles:
- (1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS 115816-31-4) replaces methoxy groups with a chlorine atom. The electron-withdrawing Cl group reduces basicity (pKa ~8.5 vs. ~9.2 for dimethoxy analog) and enhances binding to serotonin receptors .
- (2-Chlorophenyl)(cyclopropyl)methanamine (CAS 1184234-76-1) places Cl at the ortho position, further increasing steric hindrance and reducing metabolic clearance in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
